![molecular formula C14H23NS B10841982 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane](/img/structure/B10841982.png)
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane is an organic compound with the molecular formula C14H23NS. This compound contains 23 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . It is characterized by the presence of an isopropylamino group attached to a butane chain, which is further connected to a 4-methylthiophenyl group.
Vorbereitungsmethoden
The synthesis of 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to form N-[1-(chloromethyl)propyl] acetamide. Further hydrolysis of this intermediate yields 2-amino-2-methyl-1-propanol . This process is advantageous due to its simplicity, low cost, and high product purity, making it suitable for industrial production.
Analyse Chemischer Reaktionen
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Wissenschaftliche Forschungsanwendungen
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane can be compared with other similar compounds, such as:
2-N-(Isopropyl)amino-1-(4-methylphenyl)butane: This compound lacks the sulfur atom present in this compound, which can affect its chemical properties and reactivity.
2-N-(Isopropyl)amino-1-(4-methylthioethyl)butane: This compound has a different substitution pattern on the butane chain, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
If you have any further questions or need more details, feel free to ask!
Eigenschaften
Molekularformel |
C14H23NS |
---|---|
Molekulargewicht |
237.41 g/mol |
IUPAC-Name |
1-(4-methylsulfanylphenyl)-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C14H23NS/c1-5-13(15-11(2)3)10-12-6-8-14(16-4)9-7-12/h6-9,11,13,15H,5,10H2,1-4H3 |
InChI-Schlüssel |
JPJSEWJNHDIYAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)SC)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.